N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine
Overview
Description
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine is an organic compound with the molecular formula C18H24N2O and a molecular weight of 284.4 g/mol . This compound is notable for its applications in proteomics research and is often used in various scientific studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-(tert-butyl)phenol and 3-pyridinemethanol.
Etherification: 2-(tert-butyl)phenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(tert-butyl)phenoxyethanol.
Amine Formation: The 2-(tert-butyl)phenoxyethanol is then reacted with 3-pyridinemethanol in the presence of a dehydrating agent like thionyl chloride to form the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(tert-Butyl)phenoxy]ethyl}-N-methylamine
- N-{2-[2-(tert-Butyl)phenoxy]ethyl}-N-(2-pyridinylmethyl)amine
- N-{2-[2-(tert-Butyl)phenoxy]ethyl}-N-(4-pyridinylmethyl)amine
Uniqueness
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine is unique due to its specific structural features, such as the tert-butyl group and the 3-pyridinylmethyl moiety. These features confer distinct chemical properties, such as increased steric hindrance and specific binding affinities, which differentiate it from similar compounds.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)16-8-4-5-9-17(16)21-12-11-20-14-15-7-6-10-19-13-15/h4-10,13,20H,11-12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYLMYUZWFQJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCNCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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